1-Methylisoquinoline 2-oxide
Description
Context within Isoquinoline (B145761) N-Oxide Chemistry
1-Methylisoquinoline (B155361) 2-oxide belongs to the family of isoquinoline N-oxides, which are derivatives of the parent aromatic heterocycle, isoquinoline. Isoquinoline itself, a structural isomer of quinoline (B57606), was first isolated from coal tar and is a fundamental component of numerous alkaloids, such as papaverine (B1678415) and morphine. thieme-connect.de The introduction of an N-oxide functional group—an oxygen atom bonded to the nitrogen atom of the isoquinoline ring—significantly alters the molecule's electronic properties and chemical reactivity.
The N-oxide group reduces the electron density of the heterocyclic ring, making it more susceptible to certain types of reactions while activating adjacent positions, particularly the C-1 methyl group in this case. Isoquinoline N-oxides are valuable intermediates in organic synthesis, serving as precursors for a variety of functionalized isoquinolines. researchgate.netrsc.org Modern synthetic chemistry has seen the development of environmentally friendly and highly efficient methods, such as copper-catalyzed intramolecular cyclizations of oxime derivatives, to produce these scaffolds. rsc.orgnih.gov The broader class of isoquinoline N-oxides has been investigated for applications in medicinal chemistry, including the development of potent anticancer agents from related isoquinolinequinone N-oxide frameworks. acs.org
Foundational Aspects and Research Trajectories
1-Methylisoquinoline 2-oxide, identified by its CAS number 3222-65-9, is the N-oxide derivative of 1-methylisoquinoline. chemicalbook.comchemnet.com Its foundational research is rooted in the exploration of the reactivity of N-oxides of nitrogen-containing heterocycles. A primary research trajectory for this compound has been its use as a model substrate to understand reaction mechanisms and to serve as a building block for more complex heterocyclic systems.
A classic and well-documented area of study involves the reaction of this compound with acetic anhydride (B1165640). osti.gov This reaction is characteristic of heteroaromatic N-oxides bearing a methyl group adjacent to the N-oxide function and leads to the formation of rearranged products, highlighting the unique reactivity imparted by the N-oxide group. thieme-connect.deosti.gov This transformation underscores the compound's utility in converting a simple methyl group into a functionalized side chain, such as a hydroxymethyl or acetoxymethyl group, thereby providing a pathway to other isoquinoline derivatives. thieme-connect.de More recent research on the parent 1-methylisoquinoline has explored its reactivity in cycloaddition reactions to synthesize fused heterocyclic systems like pyrazolyl triazoloisoquinolines and thiadiazolyl isoquinolines, suggesting potential avenues for the application of its N-oxide derivative as well. researchgate.net
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 3222-65-9 | C10H9NO | 159.188 |
| 1-Methylisoquinoline | 1721-93-3 | C10H9N | 143.19 |
| Isoquinoline N-oxide | 1532-72-5 | C9H7NO | 145.16 |
Table 2: Representative Reaction of this compound
| Reactant | Reagent | Key Observation | Primary Product Type | Reference |
|---|---|---|---|---|
| This compound | Acetic Anhydride | Reaction leads to rearrangement and functionalization of the C-1 methyl group. | 1-Acetoxyisoquinolines / Isoquinolin-1(2H)-ones | thieme-connect.deosti.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C10H9NO/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |
InChI Key |
HYGBKMAGLLGAHD-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC2=CC=CC=C12)[O-] |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methylisoquinoline 2 Oxide and Analogous Isoquinoline N Oxides
Transition Metal-Catalyzed Synthetic Approaches
Transition metal catalysis provides powerful and efficient tools for the construction of the isoquinoline (B145761) N-oxide framework. Catalysts based on copper, rhodium, and palladium have been prominently featured in the development of novel synthetic protocols.
Copper-catalyzed reactions have emerged as a highly efficient method for synthesizing isoquinoline N-oxides. A notable approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. researchgate.netsemanticscholar.org This methodology is distinguished by its mild reaction conditions and the use of water as a green solvent, often proceeding without the need for additional ligands or organic solvents. nih.govrsc.org
The key to this transformation is the selective cleavage of either the N–O or O–H bond of the oxime precursor. nih.gov When the hydroxyl group of the oxime is unprotected (R¹=H), the reaction pathway favors the cleavage of the O–H bond, leading to the formation of the isoquinoline N-oxide. nih.gov Conversely, if the hydroxyl group is protected (e.g., as a methyl ether), cleavage of the N–O bond is promoted, resulting in the corresponding isoquinoline. semanticscholar.org This protocol exhibits broad substrate scope, good functional group tolerance, and high atom economy. semanticscholar.orgnih.gov The reaction typically proceeds by converting the ortho-alkynylaryl oxime derivative into an intermediate via a Cu(I)-catalyzed intramolecular cyclization, which then proceeds to the N-oxide product. nih.gov
Table 1: Copper-Catalyzed Synthesis of Isoquinoline N-Oxides This table summarizes representative examples from the copper-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives.
| Precursor (Substrate) | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (E)-1-(2-(phenylethynyl)phenyl)ethan-1-one oxime | CuI, H₂O, 80 °C | 1-methyl-3-phenylisoquinoline 2-oxide | 95% | semanticscholar.org |
| (E)-1-(4,5-dimethoxy-2-(phenylethynyl)phenyl)ethan-1-one oxime | CuI, H₂O, 80 °C | 6,7-dimethoxy-1-methyl-3-phenylisoquinoline 2-oxide | 91% | semanticscholar.org |
| (E)-(2-(phenylethynyl)phenyl)(phenyl)methanone oxime | CuI, H₂O, 80 °C | 1,3-diphenylisoquinoline 2-oxide | 92% | semanticscholar.org |
Rhodium catalysis offers a versatile platform for synthesizing substituted isoquinolines and their N-oxides through C-H activation and annulation cascades. These methods are valued for their ability to construct complex heterocyclic systems from readily available starting materials. nih.govresearchgate.net
One prominent strategy involves the Rh(III)-catalyzed oxidative annulation of aryl oximes with alkynes. nih.govthieme-connect.com For instance, the reaction of aryl oximes with tertiary propargyl alcohols, catalyzed by a rhodium complex, yields various functionalized isoquinoline N-oxides efficiently and with high regioselectivity. researchgate.netresearchgate.net Another approach utilizes the coupling of oximes with α-diazo-β-keto compounds, which proceeds via an oxime-directed C–H activation, carbene insertion, and annulation process under oxidant-free conditions to produce multisubstituted isoquinoline N-oxides. rsc.org These reactions typically feature mild conditions and a broad tolerance for different functional groups. researchgate.netresearchgate.net The mechanism often involves a chelation-assisted C-H activation, insertion of the coupling partner (like an alkyne), reductive elimination, and subsequent cyclization/aromatization steps. nih.gov
Table 2: Rhodium-Catalyzed Synthesis of Isoquinoline N-Oxides This table presents examples of Rh(III)-catalyzed annulation reactions to form isoquinoline N-oxide derivatives.
| Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aryl oximes and tertiary propargyl alcohols | [CpRhCl₂]₂, AgSbF₆, DCE, 60 °C | 3-alkenyl or 3-hydroxyalkyl substituted isoquinoline N-oxides | Up to 92% | researchgate.netresearchgate.net |
| Aryl oximes and secondary propargyl alcohols | [CpRhCl₂]₂, AgSbF₆, NaOAc, DCE, 70 °C | 2-benzyl substituted isoquinoline N-oxides | Up to 92% | researchgate.net |
| Oximes and α-diazo-β-keto compounds | [RhCpCl₂]₂, NaOAc, DCE, 60 °C | Multisubstituted isoquinoline N-oxides | 42-99% | rsc.org |
| 2,2'-Bipyridine N-oxides and internal alkynes | [RhCp(CH₃CN)₃](SbF₆)₂, AgOAc, DCE, 80 °C | Substituted 1-(pyridin-2-yl)isoquinoline 2-oxides | High yields | nih.gov |
This methodology is particularly useful as it is not restricted to electron-rich systems and provides a direct route to the N-oxide core, which can be challenging to access otherwise. nih.gov The N-oxide moiety itself is a powerful directing group for subsequent functionalizations, such as C-H arylations at the C8 position of the quinoline (B57606) ring system, highlighting the synthetic utility of these compounds. nih.gov
Metal-Free and Additive-Free Synthetic Transformations
In a move towards more sustainable chemical synthesis, metal-free and additive-free methods for generating isoquinoline N-oxides have been developed. These protocols avoid the use of potentially toxic and expensive transition metal catalysts.
A key metal-free approach is the intramolecular oxidative cyclization of ketoximes, which can be mediated by hypervalent iodine reagents. acs.org Specifically, using phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE) promotes the cyclization of ketoximes containing an alkene moiety to yield various isoquinoline N-oxides. acs.org Other transformations, while not direct syntheses, highlight the utility of metal-free conditions. For example, the annulation of pre-formed isoquinoline N-oxides with ynediones can proceed efficiently without any catalyst or additive, showcasing the inherent reactivity of the N-oxide group. acs.orgnih.gov In some cases, a one-pot reaction can be designed where the parent isoquinoline is first oxidized to the N-oxide in situ (e.g., using mCPBA), followed by a metal-free annulation reaction. acs.org
Table 3: Metal-Free Synthesis of Isoquinoline N-Oxides This table highlights a metal-free approach for the synthesis of isoquinoline N-oxides.
| Starting Material | Reagent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Ketoximes with tethered alkenes | PIFA, TFE, rt | Aryl/heteroaryl-fused pyridine (B92270) N-oxides (including isoquinoline N-oxides) | Variable | acs.org |
Biocatalytic Oxidation Pathways
Biocatalysis represents a green and highly selective alternative to traditional chemical oxidation methods. Enzymes and whole-cell systems can operate under mild conditions (ambient temperature and pressure) and in aqueous media, offering significant environmental and practical advantages. northumbria.ac.uk
The direct enzymatic oxidation of 1-methylisoquinoline (B155361) to 1-methylisoquinoline 2-oxide has been successfully demonstrated. Research has identified whole cells of the fungus Verticillium sp. GF39 as a particularly effective biocatalyst for this specific transformation. researchgate.netresearchgate.net Under optimized conditions, this system can convert 1-methylisoquinoline into its corresponding N-oxide with complete conversion. researchgate.netnih.gov The reaction proceeds cleanly, with the fungus catalyzing the selective oxidation of the nitrogen atom in the isoquinoline ring. ebi.ac.uk
In addition to whole-cell systems, purified enzymes have also been employed. An unspecific peroxygenase from Agrocybe aegerita (rAaeUPO) has been shown to be a highly effective catalyst for the N-oxidation of isoquinoline and 3-methylisoquinoline, using only hydrogen peroxide as the stoichiometric oxidant. nih.gov
Table 4: Biocatalytic Synthesis of this compound and Analogs This table summarizes key findings in the enzymatic oxidation of isoquinolines to their N-oxides.
| Biocatalyst | Substrate | Product | Conversion/Yield | Reference |
|---|---|---|---|---|
| Verticillium sp. GF39 (whole cells) | 1-Methylisoquinoline | This compound | 100% molar conversion (at 5 mM substrate) | researchgate.netnih.gov |
| Verticillium sp. GF39 (whole cells) | Isoquinoline | Isoquinoline N-oxide | Not specified | researchgate.net |
| rAaeUPO-PaDa-I-H (Lyophilized peroxygenase) | Isoquinoline | Isoquinoline N-oxide | High selectivity | nih.gov |
| rAaeUPO-PaDa-I-H (Lyophilized peroxygenase) | 3-Methylisoquinoline | 3-Methylisoquinoline 2-oxide | 82% (major product) | nih.gov |
Whole-Cell Catalysis for N-Oxide Production
The use of whole-cell biocatalysts presents a green and efficient alternative to traditional chemical oxidation methods for the synthesis of heteroaromatic N-oxides. These biological systems can operate under mild conditions and often exhibit high selectivity, avoiding the need for harsh oxidants and organometallic catalysts. researchgate.net
One of the most effective examples of this approach is the N-oxidation of 1-methylisoquinoline. Research has identified the fungus Verticillium sp. GF39 as a highly efficient biocatalyst for this specific transformation. researchgate.netebi.ac.uk When using whole cells of Verticillium sp. GF39, 1-methylisoquinoline can be converted to this compound with a 100% molar conversion yield. ebi.ac.uk Under optimized conditions—a 10-hour incubation at 20°C—the system can produce 5 mM of this compound. researchgate.netebi.ac.uk The catalytic activity of Verticillium sp. GF39 is not limited to this single substrate; it also effectively oxidizes other N-heterocycles like pyridine, 2-methylpyridine, quinoline, and isoquinoline to their corresponding N-oxides. researchgate.netebi.ac.uk
Broader studies have employed recombinant Escherichia coli cells that express multicomponent, soluble di-iron monooxygenase (SDIMO) systems, such as PmlABCDEF. researchgate.net This whole-cell biocatalyst successfully converted seventy different N-heterocycles into their N-oxide forms without generating side-oxidation products. researchgate.net The system showed high activity towards pyridines, pyrazines, and pyrimidines, as well as bulkier substrates containing multiple aromatic rings, demonstrating the wide applicability of engineered microorganisms in N-oxide synthesis. researchgate.net Other enzymatic approaches, such as using monoamine oxidase (MAO-N) biocatalysts, have been effective in the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to quinolines, a related transformation that underscores the potential of biocatalysis in modifying the quinoline and isoquinoline core. northumbria.ac.uk
Table 1: Whole-Cell Biocatalytic N-Oxidation of Isoquinoline Derivatives
| Biocatalyst System | Substrate | Product | Key Findings | Reference(s) |
|---|---|---|---|---|
| Verticillium sp. GF39 | 1-Methylisoquinoline | This compound | Achieved 100% molar conversion, producing 5 mM of product in 10 hours at 20°C. | researchgate.net, ebi.ac.uk |
| Verticillium sp. GF39 | Isoquinoline | Isoquinoline N-oxide | Demonstrated broad substrate scope. | researchgate.net, ebi.ac.uk |
| Recombinant E. coli (PmlABCDEF) | Various N-heterocycles | Corresponding N-oxides | Converted 70 different substrates, including pyridines, pyrazines, and pyrimidines, with high chemoselectivity. | researchgate.net |
| MAO-N D11 (Whole cells) | Methyl-substituted THQs | Corresponding Quinolines | Effective in oxidative aromatization, a related transformation. | northumbria.ac.uk |
Derivatization Methods from 1-Methylisoquinoline Precursors
The most direct route to this compound is through the oxidation of its immediate precursor, 1-methylisoquinoline. This transformation is a key step in the functionalization of the isoquinoline scaffold.
A common and straightforward chemical method involves the use of oxidizing agents. Peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), are frequently employed for the N-oxidation of heterocyclic aromatic compounds, including 1-methylisoquinoline. Another effective agent for this derivatization is dimethyldioxirane (B1199080) (DMDO). vulcanchem.com These methods are standard in organic synthesis for converting tertiary nitrogen atoms within aromatic rings into N-oxides.
Beyond classical chemical oxidation, biocatalytic derivatization offers a highly specific alternative. As detailed in the previous section, whole cells of Verticillium sp. GF39 directly oxidize 1-methylisoquinoline to this compound with complete conversion. researchgate.netebi.ac.uk This highlights a green chemistry approach to derivatization, proceeding under mild aqueous conditions.
Further derivatization can be seen in the synthesis of analogues. For instance, the synthesis of 1-benzyl-3-methylisoquinoline (B11874631) 2-oxide demonstrates how the N-oxide can be formed on an already substituted isoquinoline ring. rsc.org The general procedures for N-oxidation can be applied to a variety of substituted 1-methylisoquinoline precursors to generate a library of corresponding N-oxides.
Table 2: Oxidation Methods for 1-Methylisoquinoline
| Reagent/Method | Precursor | Product | Notes | Reference(s) |
|---|---|---|---|---|
| m-CPBA | 1-Methylisoquinoline | This compound | Standard chemical oxidation agent. | vulcanchem.com |
| DMDO | 1-Methylisoquinoline | This compound | Standard chemical oxidation agent. | vulcanchem.com |
| Whole-cell Verticillium sp. GF39 | 1-Methylisoquinoline | This compound | Biocatalytic method with 100% conversion. | researchgate.net, ebi.ac.uk |
Cascade and One-Pot Reaction Sequences in N-Oxide Synthesis
Cascade and one-pot reactions provide an elegant and efficient strategy for synthesizing complex molecules like isoquinoline N-oxides from simpler starting materials, minimizing waste and improving operational efficiency. beilstein-journals.org
A notable one-pot method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.govrsc.orgrsc.orgresearchgate.net This reaction proceeds in water, an environmentally friendly solvent, and does not require additional ligands or additives. rsc.org By protecting the hydroxyl group of the oxime (e.g., as an alkoxy group), the reaction selectively cleaves the O-H bond, triggering a cyclization that yields isoquinoline N-oxides in moderate to high yields. rsc.orgresearchgate.net This protocol exhibits broad substrate scope and good functional group tolerance. nih.gov The reaction is believed to proceed through an initial Cu(I)-catalyzed intramolecular cyclization to form an intermediate, which then leads to the N-oxide product. nih.govrsc.org
Another powerful one-pot approach combines palladium-catalyzed α-arylation with a subsequent cyclization step. nih.gov In this sequence, readily available precursors can be convergently combined. The direct synthesis of isoquinoline N-oxides is achieved by replacing the typical cyclization agent (ammonium chloride) with hydroxylamine (B1172632) hydrochloride. nih.gov This modification allows for the rapid conversion of the arylated intermediates into the corresponding N-oxides in excellent yields, often ranging from 86–99%. nih.gov
Cascade reactions have also been developed for synthesizing related, highly functionalized isoquinoline structures. For example, a cascade process involving an in-situ air oxidation step allows for the creation of isoquinoline-1,3,4(2H)-triones from trifunctional aromatic ketones and primary amines in a single pot. mdpi.com While not producing this compound directly, these advanced, one-pot methodologies demonstrate the power of cascade sequences in building the core isoquinoline N-oxide scaffold and its derivatives from simple, acyclic precursors. researchgate.net
Table 3: One-Pot and Cascade Syntheses of Isoquinoline N-Oxides
| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Intramolecular Cyclization | Cu(I) | (E)-2-alkynylaryl oximes | Isoquinoline N-oxides | Environmentally friendly (water solvent), high atom economy, no ligands required. | nih.gov, rsc.org, rsc.org, researchgate.net |
| Arylation/Cyclization | Palladium catalyst, Hydroxylamine hydrochloride | Arylated ketone intermediates | Isoquinoline N-oxides | Convergent, rapid conversion, excellent yields (86-99%). | nih.gov |
| Cascade Air Oxidation | Primary amines | Methyl 2-(bromoacetyl)benzoate | Isoquinoline-1,3,4(2H)-triones | One-pot access to complex, oxygen-rich heterocyclic scaffolds. | mdpi.com |
Reactivity and Mechanistic Investigations of 1 Methylisoquinoline 2 Oxide
Nucleophilic and Electrophilic Reactivity Profiles
The chemical character of 1-Methylisoquinoline (B155361) 2-oxide is defined by the N-oxide functional group, which imparts a dipolar nature to the molecule. The oxygen atom, bearing a partial negative charge, serves as a nucleophilic center, while the nitrogen atom carries a formal positive charge. This electronic distribution makes the heterocyclic ring, particularly positions C1 and C3, susceptible to nucleophilic attack. The N-oxide oxygen is nucleophilic enough to act as a mild oxidant in various transformations, often in the presence of metal catalysts. thieme-connect.de
Conversely, the N-oxide group activates the molecule for electrophilic attack in specific ways. While direct electrophilic substitution on the carbocyclic ring is influenced by the N-oxide, a more significant aspect of its electrophilic reactivity involves the activation of adjacent positions. For instance, the C1-methyl group and the C8-peri position become more amenable to functionalization through pathways involving electrophilic intermediates. researchgate.netacs.org The N-oxide can also be attacked by strong electrophiles, such as acetic anhydride (B1165640), which leads to the formation of an acetoxy-isoquinolinium intermediate, initiating rearrangement reactions. acs.orgacs.org
Rearrangement Reactions and Pathways
1-Methylisoquinoline 2-oxide undergoes several notable rearrangement reactions, often initiated by acylation of the N-oxide oxygen. A classic example is the reaction with acetic anhydride. This reaction proceeds via an initial O-acylation, forming an N-acetoxy-1-methylisoquinolinium salt. This intermediate can then undergo a researchtrends.netresearchtrends.net-sigmatropic rearrangement, although the precise pathway can be complex. Typically, this leads to the formation of 1-acetoxy-2-acetyl-1,2-dihydroisoquinoline derivatives, which can subsequently eliminate acetic acid or rearrange further. acs.org
Studies on the rearrangement of isoquinoline-N-oxides, including the 1-methyl derivative, when treated with refluxing acetic anhydride, have shown the formation of isocarbostyril (1-isoquinolinone) derivatives as major products. acs.org For instance, the rearrangement of 3-methylisoquinoline-N-oxide, a constitutional isomer, yields primarily 3-methylisocarbostyril along with 4-hydroxy-3-methylisoquinoline. acs.org It is proposed that the reaction for this compound would similarly yield 1-methylisocarbostyril.
Another type of rearrangement occurs thermally with the cycloadducts derived from this compound. For example, 5-methyleneisoxazolidines, formed from the cycloaddition with allenes, undergo thermal rearrangement at high temperatures (130–150 °C) to produce 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. rsc.orgpsu.edu This transformation involves complex bond scission and formation, potentially proceeding through transient pyrrolidin-3-one intermediates. rsc.orgpsu.edu
Cycloaddition Reactions Involving the N-Oxide Moiety
The N-oxide moiety in this compound enables it to function as a 1,3-dipole in cycloaddition reactions. This reactivity is a powerful tool for constructing complex heterocyclic systems. These reactions are classified as pericyclic reactions and provide access to five-membered rings. libretexts.org
A prominent example is the 1,3-dipolar cycloaddition with electron-deficient allenes. rsc.orgpsu.edu In this reaction, this compound reacts with allenes like cyanophenylallene or ethyl phenylallenecarboxylate to yield 5-methyleneisoxazolidines. These cycloadducts can then be thermally rearranged to form fused-ring pyrrole (B145914) derivatives. rsc.orgpsu.edu
The N-oxide also reacts with other dipolarophiles. With electron-deficient alkenes, such as N-methyl maleimide, isoquinoline (B145761) N-oxides undergo [3+2] cycloaddition to give isoxazolidine (B1194047) adducts. thieme-connect.de Similarly, reactions with alkynes, like dimethyl acetylenedicarboxylate (B1228247) (DMAD), can lead to cycloadducts that may undergo further rearrangements. rsc.org The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic and steric properties of both the N-oxide and the dipolarophile. nih.gov
| Dipolarophile | Reaction Conditions | Product Type | Reference |
| Electron-deficient allenes | Thermal | 5-Methyleneisoxazolidines | rsc.orgpsu.edu |
| N-Methyl Maleimide | Ambient Temperature | Isoxazolidine Adducts | thieme-connect.de |
| Dimethyl Acetylenedicarboxylate (DMAD) | Varies | Cycloadducts | rsc.org |
| Benzyne | Varies | Rearranged Phenyl-substituted Pyridines | thieme-connect.de |
Functionalization at Peripheral Positions via N-Oxide Activation
The N-oxide group in this compound plays a crucial role in directing the functionalization of peripheral C-H bonds, a key strategy in modern synthetic chemistry. researchgate.netnih.gov The oxygen atom can act as an intramolecular directing group, facilitating metal-catalyzed reactions at positions that are otherwise difficult to access.
One significant transformation is the activation of the C1-methyl group. For example, a one-pot synthetic method has been developed for the benzylic amination of methyl-substituted azine N-oxides, including quinoline (B57606) and isoquinoline derivatives, with various amines. lookchem.com
The N-oxide also directs functionalization at the C2 (for quinolines) and C8 positions of the quinoline/isoquinoline core. researchgate.netacs.orgmdpi.com Palladium-catalyzed C-H arylation can be directed to the C8 position of quinoline N-oxides, highlighting the directing capability of the N-oxide group to a peri-position. acs.org Another example is the palladium-catalyzed methylation of isoquinoline N-oxides, where dimethyl sulfoxide (B87167) (DMSO) serves as the methyl source, leading to 1-alkylated isoquinolines. chim.it This process involves the oxidative cleavage of the C-S bond in DMSO following a C-H oxidation-carbopalladation sequence. chim.it
| Position | Reaction Type | Catalyst/Reagent | Product | Reference |
| C1-Methyl | Benzylic Amination | Varies | 1-(Aminomethyl)isoquinolines | lookchem.com |
| C1 | Methylation | Palladium / DMSO | 1,1-Dimethylisoquinoline derivatives (conceptually) | chim.it |
| C8 (analogy) | Arylation | Palladium | 8-Arylquinoline N-Oxides | acs.org |
| C8 (analogy) | Iodination | Rhodium / NIS | 8-Iodoquinoline N-Oxides | acs.org |
Kinetic and Steric Effects in N-Oxidation Reactions
The formation of this compound from its parent base, 1-methylisoquinoline, is subject to kinetic and steric influences. A kinetic study on the N-oxidation of various substituted pyridines, quinolines, and isoquinolines by dimethyldioxirane (B1199080) provides quantitative insights into these effects. researchgate.netresearchgate.net
The N-oxidation process is an electrophilic reaction, and its rate is sensitive to the electronic properties of the heterocyclic substrate. However, steric hindrance plays a significant role, especially from substituents adjacent to the nitrogen atom. For isoquinolines, a substituent at the C1 position (or C2 for quinolines) markedly reduces the reaction rate compared to the unsubstituted parent heterocycle. researchgate.netresearchgate.net The study determined the second-order rate constant (k₂) for the N-oxidation of 1-methylisoquinoline to be significantly lower than that of isoquinoline itself, demonstrating a substantial steric effect from the C1-methyl group. researchgate.netresearchgate.net
| Compound | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ at 23°C | Relative Rate (vs. Isoquinoline) |
| Isoquinoline | 0.94 | 1.00 |
| 1-Methylisoquinoline | 0.058 | 0.06 |
| Quinoline | 0.20 | 0.21 |
| 2-Methylquinoline | 0.011 | 0.01 |
Data sourced from a kinetic study of N-oxidation by dimethyldioxirane in dried acetone. researchgate.netresearchgate.net
This reduced reactivity due to the ortho-substituent is a general trend observed across pyridine (B92270) and quinoline series as well, indicating that the steric bulk of the group adjacent to the nitrogen atom impedes the approach of the oxidizing agent. researchgate.netresearchgate.net
Oxidative Transformations of the N-Oxide Scaffold
This compound can itself participate in oxidative transformations, acting either as a substrate for further oxidation or as an oxygen transfer agent.
The N-oxide can be prepared through various oxidative methods. A notable biological oxidation involves the use of the fungus Verticillium sp. GF39, which can convert 1-methylisoquinoline into this compound with 100% molar conversion under optimized conditions. researchgate.netsigmaaldrich.com Chemical methods include intramolecular oxidative cyclization of ketoximes with alkenes using hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA) to generate the isoquinoline N-oxide scaffold. acs.orgacs.orgresearchgate.net
As an oxidant, the N-oxide functionality is valuable in transition metal-catalyzed reactions. thieme-connect.de The weak N-O bond (bond dissociation energy for pyridine N-oxide is ~63.3 kcal/mol) allows for facile oxygen atom transfer. thieme-connect.de For example, isoquinoline N-oxides can serve as oxidants in gold-catalyzed oxidative cyclizations. thieme-connect.de In some cases, the N-oxide scaffold can undergo further oxidation itself. For instance, oxidation of quinoline- and isoquinoline-5,8-diones bearing hydroxy or amino groups can lead to N-oxides of the corresponding quinones. clockss.org
Computational and Theoretical Studies of 1 Methylisoquinoline 2 Oxide
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping out the step-by-step pathways of chemical reactions. acs.org For isoquinoline (B145761) N-oxides, these calculations help to unravel complex mechanistic scenarios. acs.org
Research on the functionalization of isoquinoline N-oxide, a closely related parent compound, has demonstrated the power of DFT in clarifying reaction pathways. acs.org For instance, in reactions with activating agents like tosyl anhydride (B1165640) (Ts₂O), computational studies have helped to postulate a detailed mechanistic sequence. acs.org These studies suggest the initial formation of an ion pair intermediate, which is a critical step in the reaction cascade. acs.org By monitoring the reaction with NMR and comparing the spectral data with DFT calculations, researchers can validate the proposed intermediates. acs.org The calculations can map the potential energy surface, identifying the most likely sequence of events from reactants to products. scielo.org.mx
The general approach involves several key steps:
Geometry Optimization: Calculating the lowest energy structure for all reactants, intermediates, transition states, and products.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from a transition state to confirm it connects the intended reactants and products. whiterose.ac.uk
These calculations provide a quantitative understanding of the reaction, including the energetics of each step, which helps explain why certain products are formed over others. For example, in the case of 1-methylisoquinoline (B155361), DFT could be used to understand its reaction with hydrazonoyl halides to form triazoloisoquinoline derivatives. researchgate.net
| Computational Method | Application in Mechanism Elucidation | Relevant Compounds |
| Density Functional Theory (DFT) | Elucidates reaction pathways, identifies intermediates, and calculates reaction energetics. acs.org | Isoquinoline N-oxide, 8-Methylisoquinoline (B3029354) acs.org |
| MP2 (Møller-Plesset) | Used for high-accuracy energy calculations of stationary points on the potential energy surface. scielo.org.mx | α,β-unsaturated selenoaldehyde scielo.org.mx |
| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between a transition state and its corresponding reactants and products. whiterose.ac.uk | Generic Enolate Systems whiterose.ac.uk |
Conformational Analysis and Methyl Group Torsion Dynamics
The three-dimensional structure and flexibility of a molecule are crucial to its reactivity. Conformational analysis of 1-methylisoquinoline 2-oxide focuses on the spatial arrangement of its atoms, particularly the orientation of the 1-methyl group relative to the isoquinoline ring system. Hindered rotation, or atropisomerism, is a known phenomenon in substituted bi-aromatic systems like 1,1′-biisoquinolines, where steric interactions create a significant energy barrier to rotation around a single bond. mdpi.comresearchgate.net
For this compound, similar principles apply. The interaction between the oxygen atom of the N-oxide and the hydrogen atoms of the C1-methyl group, as well as the hydrogen at the C8 position, dictates the preferred conformation. Computational modeling can predict the most stable arrangement by calculating the energy associated with different torsion angles of the methyl group. Molecular modeling of related substituted isoquinolines has been used to predict that side chains will adopt conformations that minimize steric clash with adjacent groups.
The dynamics of the methyl group's rotation (torsion dynamics) can also be studied. This involves calculating the energy barrier for a full 360° rotation of the methyl group. A high rotational barrier would indicate that the methyl group is "locked" in a specific orientation at room temperature, which could have significant implications for how the molecule interacts with other reagents or catalysts. In related 1,1′-biisoquinoline N,N'-dioxides, the torsion angle between the two isoquinoline rings is influenced by oxygen-oxygen interactions, leading to a preferred anti-conformation. mdpi.com This highlights how N-oxidation can significantly impact molecular geometry, a factor that would be central to the conformational analysis of this compound.
| Studied Feature | Computational Approach | Key Findings/Predictions |
| Side Chain Conformation | Molecular Modeling | Side chains adopt conformations to minimize steric hindrance with neighboring groups. |
| Atropisomerism | DFT, X-ray crystallography | Steric interactions in bi-aromatic isoquinolines can lead to stable, non-planar geometries. mdpi.comresearchgate.net |
| Methyl Group Torsion | Potential Energy Scan (DFT) | Calculation of the energy barrier to rotation around the C1-C(methyl) bond. |
Transition State Characterization in Catalytic and Non-Catalytic Reactions
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. researchgate.net Characterizing these fleeting structures is a primary goal of computational chemistry, as the energy of the transition state (the activation energy) determines the reaction rate. acs.org
For reactions involving this compound, such as its potential rearrangement or functionalization, computational methods can locate the precise geometry of the transition state. DFT calculations have been successfully used to find and analyze transition state structures for reactions of related heterocycles. mdpi.com For example, in the reaction of isoquinoline N-oxide with Ts₂O, calculations can distinguish between competing pathways, such as the Boekelheide transformation (a rearrangement common for N-oxides with an alpha-methyl group) and C-H functionalization. acs.org The reaction of 1-methylisoquinoline would be expected to favor the Boekelheide transformation. acs.org
The characterization process involves:
Locating a Saddle Point: Using optimization algorithms to find a first-order saddle point on the potential energy surface, which corresponds to the transition state. mdpi.com
Frequency Analysis: Confirming the structure has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. mdpi.com
Energetic Calculation: Determining the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. mdpi.com
By comparing the activation energies for different possible reaction channels (e.g., catalytic vs. non-catalytic, or different regiochemical outcomes), researchers can predict which reaction is more likely to occur. acs.org
| Reaction Type | Computational Focus | Information Gained |
| Boekelheide Transformation | Transition state calculation for Current time information in Dublin, IE.acs.org-rearrangement. | Activation energy barrier, geometry of the cyclic transition state. acs.org |
| C-H Functionalization | Locating the transition state for nucleophilic attack and rearomatization. acs.org | Understanding regioselectivity and the role of the activating agent. acs.org |
| Cycloaddition | Characterizing the transition state for the concerted or stepwise formation of new rings. mdpi.com | Gibbs free energy of activation, synchronicity of bond formation. mdpi.com |
Computational Approaches to Reaction Design and Prediction
Beyond explaining observed results, a major goal of computational chemistry is to predict the outcomes of unknown reactions and to design more efficient synthetic routes. mdpi.com By leveraging computational models, chemists can screen potential reactants and conditions in silico before attempting them in the lab. whiterose.ac.uk
For this compound, this predictive power can be applied in several ways:
Predicting Regioselectivity: DFT calculations can determine the most likely site of attack for an electrophile or nucleophile. By calculating parameters such as electrostatic potential, frontier molecular orbital (FMO) densities, and Fukui indices, one can predict whether a reaction will occur at, for example, the methyl group, C4, or another position on the ring. whiterose.ac.uk DFT calculations on 8-methylisoquinoline have been used to model electronic and steric effects to predict regioselectivity.
Designing Catalysts: In potential catalytic reactions, computational methods can be used to model the interaction between this compound and a catalyst. This can help in designing catalysts that lower the activation energy for a desired transformation or that control stereoselectivity. acs.org
Screening Reaction Conditions: The effect of different solvents, temperatures, and activating groups can be simulated to find the optimal conditions for a desired reaction, saving significant experimental effort. whiterose.ac.uk
For example, computational studies on the reactivity of various enolate systems were used to determine the best substrate for a reaction by calculating reaction energies, providing a rationale for the observed preference of one reaction pathway over another. whiterose.ac.uk This same approach could be applied to predict how modifications to the structure of this compound would influence its reactivity in various transformations.
Advanced Spectroscopic Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "1-Methylisoquinoline 2-oxide." Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of "this compound," recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, characteristic signals are observed. A doublet at δ 8.25 ppm with a coupling constant (J) of 6.0 Hz is assigned to one of the protons on the heterocyclic ring. vulcanchem.com A multiplet observed between δ 7.31–7.23 ppm corresponds to another proton on the isoquinoline (B145761) ring system. vulcanchem.com The methyl group attached to the C-1 position typically appears as a singlet in a distinct region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the compound's structure. Key signals for "this compound" include a peak at δ 149.15 ppm, which is attributed to the C-2 carbon atom adjacent to the N-oxide. vulcanchem.com The C-1 carbon, bearing the methyl group, resonates at δ 139.42 ppm. vulcanchem.com The methyl carbon itself is observed at a much higher field, around δ 17.81 ppm, consistent with an alkyl substituent on an aromatic system. vulcanchem.com The N-oxide group significantly influences the chemical shifts of the carbons ortho and para to it, causing them to shift upfield by 6–16 ppm. researchgate.net
¹H and ¹³C NMR Data for 1-Methylisoquinoline (B155361) 2-oxide
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H (on hetero-ring) | 8.25 (d, J=6.0 Hz) | - |
| H (on isoquinoline ring) | 7.31-7.23 (m) | - |
| C-1 | - | 139.42 |
| C-2 | - | 149.15 |
| -CH₃ | - | 17.81 |
Data obtained in CDCl₃ at 400 MHz. vulcanchem.com
Mass Spectrometry for Molecular Identification and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to study its fragmentation patterns. For "this compound," High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming its molecular formula as C₁₀H₉NO. chemspider.com
In research, mass spectrometry is frequently employed to monitor the progress of chemical reactions. For instance, in the gold-catalyzed benzannulation of siloxy alkynes with isoquinoline N-oxides, including the 1-methyl derivative, mass spectrometry can be used to detect the formation of the naphthol products. nih.gov The technique allows for the rapid analysis of complex reaction mixtures without the need for chromatographic separation. nih.gov
The fragmentation pattern of "this compound" in the mass spectrometer provides structural information. The initial ionization creates a molecular ion peak [M]⁺. Subsequent fragmentation can involve the loss of characteristic neutral fragments. For N-oxides, a common fragmentation pathway is the loss of an oxygen atom. The fragmentation of related isoquinoline derivatives often involves cleavages within the ring system, providing a unique fingerprint for the molecule.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. ebi.ac.uk This technique involves directing X-rays at a single crystal of the substance and analyzing the resulting diffraction pattern. ebi.ac.uk The arrangement of atoms in the crystal lattice determines the angles and intensities of the diffracted beams, which can be used to construct a detailed electron density map and, subsequently, a model of the molecular structure.
Other Spectroscopic Methods in Mechanistic and Electronic Structure Investigations
Beyond NMR, MS, and X-ray crystallography, other spectroscopic methods play a significant role in investigating the mechanistic and electronic properties of "this compound" and related compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. msu.edu For N-oxides, a characteristic N-O stretching vibration is typically observed. In a study of various alkaloid N-oxides, these characteristic bands were found in the range of 928 cm⁻¹ to 971 cm⁻¹. semanticscholar.org These bands, while relatively weak and located in the fingerprint region, are crucial for confirming the presence of the N-oxide functionality. semanticscholar.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline nucleus, being an aromatic system, exhibits characteristic UV absorptions. thieme-connect.de The introduction of the N-oxide group and the methyl substituent will cause shifts in the absorption maxima (λmax) compared to the parent isoquinoline, reflecting changes in the electronic structure of the π-electron system. thieme-connect.de
These spectroscopic techniques, when used in combination, provide a comprehensive characterization of "this compound," enabling its unambiguous identification and a deeper understanding of its chemical behavior and properties.
Synthetic Utility and Applications in Complex Organic Molecule Synthesis
Role as a Privileged Synthon in Heterocyclic Chemistry
1-Methylisoquinoline (B155361) 2-oxide serves as a privileged synthon in the field of heterocyclic chemistry. Its unique electronic properties, stemming from the N-oxide functionality, render it a versatile building block for the construction of more complex molecular architectures. The N-oxide group acts as an internal activating group; it is electron-withdrawing, which increases the acidity of the protons on the adjacent C-1 methyl group. rsc.org This enhanced acidity facilitates deprotonation, allowing the C-1 methyl group to act as a nucleophile in various carbon-carbon bond-forming reactions.
Furthermore, the N-oxide moiety can influence the regioselectivity of electrophilic substitution reactions on the isoquinoline (B145761) ring system. The N-oxide oxygen can also be a leaving group or participate in rearrangements, such as in reactions with acetic anhydride (B1165640), which can lead to the introduction of functional groups at the C-1 position. acs.org This reactivity profile allows 1-methylisoquinoline 2-oxide to be a precursor to a wide array of substituted isoquinoline derivatives, which are significant structural frameworks in medicinal chemistry and drug development. nih.gov
The transformation of 1-methylisoquinoline to its N-oxide is a critical step in enabling this synthetic utility. This oxidation can be achieved through various methods, including the use of whole-cell biocatalysis. For instance, the fungus Verticillium sp. GF39 has been shown to efficiently catalyze the oxidation of 1-methylisoquinoline to this compound with high conversion rates. researchgate.net This biocatalytic approach highlights a green chemistry perspective on the synthesis of this valuable synthon.
The following table summarizes key reactions where this compound acts as a versatile synthon.
| Reaction Type | Reagent/Catalyst | Product Type | Ref. |
| Nucleophilic Addition | Base (for deprotonation) | C-1 Substituted Isoquinolines | rsc.org |
| Rearrangement | Acetic Anhydride | 1-Acetoxymethylisoquinoline | acs.orgthieme-connect.de |
| Biocatalytic Oxidation | Verticillium sp. GF39 | This compound | researchgate.net |
Precursor in the Chemical Synthesis of Isoquinoline Alkaloid Scaffolds
The isoquinoline core is a fundamental structural motif in a vast family of naturally occurring alkaloids, many of which exhibit significant biological activity. amerigoscientific.comwikipedia.orgrsc.org this compound is a strategic precursor in the synthesis of these complex isoquinoline alkaloid scaffolds. Its utility stems from the ability to functionalize the C-1 position, which is a common point of substitution and elaboration in many alkaloids, such as papaverine (B1678415). wikipedia.org
Synthetic strategies often involve the initial activation of the 1-methyl group via N-oxidation. The resulting this compound can then undergo condensation reactions with various electrophiles, such as aldehydes or esters, to build up the side chains characteristic of specific alkaloids. For example, the reaction of the deprotonated this compound with a suitable benzaldehyde (B42025) derivative could initiate a sequence leading to a benzylisoquinoline alkaloid backbone. wikipedia.org
After the desired carbon skeleton has been assembled, the N-oxide functionality can be readily removed by reduction (deoxygenation) using reagents like phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation to yield the target isoquinoline alkaloid. This "activate-and-modify" strategy, enabled by the N-oxide, is a powerful tool for the total synthesis of these natural products. rsc.org The synthesis of isoquinoline alkaloids is a major focus in organic synthesis due to their therapeutic potential. nih.gov
Construction of Fused and Spiro Heterocyclic Ring Systems
The reactivity of this compound extends to its use in constructing more intricate heterocyclic systems, including fused and spirocyclic structures. These complex scaffolds are of great interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity interactions with biological targets. nih.gov
One key approach involves [3+2] cycloaddition reactions where an azomethine ylide is generated from this compound or its derivatives. This 1,3-dipole can then react with various dipolarophiles (such as alkenes or alkynes) to construct five-membered heterocyclic rings fused to the isoquinoline core, leading to systems like pyrrolo[2,1-a]isoquinolines. nih.gov
Spirocyclic systems, which contain a single atom as the common junction of two rings, can also be synthesized. For instance, a reaction sequence might involve the functionalization of the 1-methyl group, followed by an intramolecular cyclization that forms a new ring spiro-fused at a position on the isoquinoline nucleus. Such strategies have been developed for the synthesis of spiro-isoquinoline scaffolds. nih.gov The construction of these complex ring systems often relies on multi-component reactions, providing a high degree of molecular diversity from simple starting materials. nih.govnih.gov
The table below provides examples of heterocyclic systems constructed using isoquinoline precursors.
| Precursor/Intermediate | Reaction Type | Resulting Ring System | Ref. |
| Azomethine ylide (from isoquinoline) | [3+2] Cycloaddition | Pyrrolo[2,1-a]isoquinoline | nih.gov |
| N-aryl amidine and diazo homophthalimide | C-H activation/Cyclization | Spiro-isoquinoline | nih.gov |
| Tetrahydroisoquinoline and Isatin | [3+2] Cycloaddition | Spiropyrrolo[1,2-a]isoquinoline-oxindole | nih.gov |
Stereoselective Transformations and Asymmetric Catalysis
Controlling stereochemistry is a central challenge in modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. nih.govunivpancasila.ac.id this compound and its derivatives are valuable substrates in stereoselective transformations and asymmetric catalysis. The N-oxide moiety can play a crucial role in achieving high levels of stereocontrol. rsc.org
In asymmetric catalysis, a chiral catalyst directs a reaction to favor the formation of one enantiomer or diastereomer over others. durgapurgovtcollege.ac.innih.govmasterorganicchemistry.com The N-oxide group in this compound can act as a coordinating site for a chiral metal catalyst or as a handle for a chiral organocatalyst. This interaction positions the substrate within the chiral environment of the catalyst, thereby influencing the stereochemical outcome of the reaction.
For example, in a Mannich-type reaction, a chiral organobase catalyst can deprotonate the 1-methyl group to form a chiral enolate equivalent. rsc.org The subsequent addition of this nucleophile to an electrophile, such as an imine, proceeds with high diastereo- and enantioselectivity. The N-oxide is critical in these reactions, not only for increasing the acidity of the methyl protons but also for its potential to form hydrogen bonds or other non-covalent interactions with the catalyst, which helps to lock in a specific transition state geometry. rsc.org The development of such catalytic asymmetric reactions is a key area of research, enabling the efficient synthesis of enantiomerically enriched isoquinoline-containing compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 1-Methylisoquinoline 2-oxide in laboratory settings?
- Methodological Answer : Synthesis typically involves bromination or oxidation reactions under controlled conditions. For example, bromination of 1-Methylisoquinoline derivatives using Br₂ in CHCl₃ with Et₃N as a base, followed by column chromatography (silica gel, CHCl₃ eluent) for purification . Purity should be verified via HPLC (>95% by HLC) and structural confirmation via ¹H/¹³C NMR .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and oxidation state .
- Mass Spectrometry : High-resolution MS for molecular weight validation.
- Elemental Analysis : To verify stoichiometry and rule out impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Peroxide Risk : Monitor for peroxide formation using test strips; store in inert atmospheres if reactive .
- PPE : Use gloves, goggles, and fume hoods to mitigate toxicity risks.
- Disposal : Follow institutional guidelines for halogenated organic waste .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy for thermochemical properties .
- Basis Sets : Use polarized basis sets (e.g., 6-31G*) for geometry optimization and vibrational frequency analysis.
- Validation : Compare computed dipole moments or HOMO-LUMO gaps with experimental UV-Vis data .
Q. Does this compound pose mutagenic risks, and how can this be assessed experimentally?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains to evaluate DNA reactivity .
- Structural Alerts : Check for auxiliary mutagenic groups (e.g., nitro or aromatic amines) that may confound results .
- Computational Screening : Apply QSAR models to predict mutagenicity in the absence of experimental data .
Q. What experimental designs are optimal for studying the reaction mechanisms of this compound in substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) and solvents (polar vs. non-polar).
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen transfer pathways .
- DFT Transition States : Calculate energy barriers for proposed mechanisms (e.g., SN2 vs. radical pathways) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to extremes (e.g., pH 2–12, 40–80°C) and monitor degradation via HPLC .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to assess photolytic stability .
Q. What strategies can elucidate interactions between this compound and biomolecules (e.g., proteins)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
